molecular formula C21H18N6O2 B2829492 5-methyl-9-[(2-methylphenyl)methyl]-3-phenyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 921577-80-2

5-methyl-9-[(2-methylphenyl)methyl]-3-phenyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B2829492
CAS No.: 921577-80-2
M. Wt: 386.415
InChI Key: NJWVRMBGUSZVGJ-UHFFFAOYSA-N
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Description

5-methyl-9-[(2-methylphenyl)methyl]-3-phenyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core fused with a triazole ring

Preparation Methods

The synthesis of 5-methyl-9-[(2-methylphenyl)methyl]-3-phenyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction, often using azide and alkyne precursors under copper-catalyzed conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

5-methyl-9-[(2-methylphenyl)methyl]-3-phenyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methyl and phenyl positions, often using reagents like sodium hydride or Grignard reagents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-methyl-9-[(2-methylphenyl)methyl]-3-phenyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide metabolism.

    Medicine: It is being investigated for its potential as an anticancer agent, due to its ability to interfere with DNA replication and repair mechanisms.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-methyl-9-[(2-methylphenyl)methyl]-3-phenyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes involved in nucleotide metabolism, inhibiting their activity and leading to disrupted DNA synthesis. The compound’s ability to form stable complexes with metal ions also contributes to its activity in coordination chemistry and materials science.

Comparison with Similar Compounds

5-methyl-9-[(2-methylphenyl)methyl]-3-phenyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione can be compared with other purine and triazole derivatives:

    Similar Compounds: Examples include 1,2,4-triazole, purine, and their various substituted derivatives.

    Uniqueness: The unique combination of a purine core with a triazole ring, along with specific methyl and phenyl substitutions, distinguishes this compound from others. This structural uniqueness contributes to its diverse range of applications and potential as a multifunctional molecule.

Properties

IUPAC Name

1-methyl-5-[(2-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2/c1-13-8-6-7-11-15(13)12-26-16-18(28)22-21(29)25(2)19(16)27-17(23-24-20(26)27)14-9-4-3-5-10-14/h3-11H,12H2,1-2H3,(H,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWVRMBGUSZVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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